molecular formula C7H3BrF4O B1375501 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene CAS No. 1129541-09-8

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1375501
CAS No.: 1129541-09-8
M. Wt: 259 g/mol
InChI Key: YSQUMHZTWVFXKK-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C7H3BrF4O It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, which stabilize the transition state and enhance reactivity.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science.

Biological Activity

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₇H₄BrF₃O. The presence of halogen atoms (bromine and fluorine) and the trifluoromethoxy group enhances its lipophilicity and biological availability, which can lead to various interactions with biological targets. The trifluoromethoxy group is particularly notable for its strong electron-withdrawing properties, influencing the compound's reactivity and interactions in chemical environments .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can be replaced in nucleophilic substitution reactions, facilitated by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This stabilization enhances the compound's reactivity .

Biological Activities

This compound has demonstrated potential in several biological assays, particularly:

  • Antimicrobial Activity : Similar halogenated compounds have shown efficacy against various bacterial strains. The presence of halogens often correlates with enhanced antimicrobial properties .
  • Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The trifluoromethoxy group may contribute to improved potency in targeting cancer cells .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These investigations reveal that modifications to the compound can significantly alter its biological activity.

Case Studies

  • Antimycobacterial Activity : A study involving derivatives of halogenated compounds indicated that certain modifications could yield antimycobacterial agents with activity comparable to established drugs like rifampicin .
  • Enzyme Inhibition : Research has shown that compounds containing trifluoromethyl groups can enhance inhibition of specific enzymes, such as reverse transcriptase, which is crucial in antiviral therapies .

Data Tables

Here are some comparative data on similar compounds and their biological activities:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC₇H₄BrF₃OAntimicrobial, AnticancerUnique combination of halogens enhances reactivity
1-Bromo-3-fluoro-benzeneC₆H₄BrFModerate AntimicrobialLacks trifluoromethoxy group
3-BromobenzotrifluorideC₇H₄BrF₃AnticancerContains trifluoromethyl instead

Properties

IUPAC Name

1-bromo-3-fluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQUMHZTWVFXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129541-09-8
Record name 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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